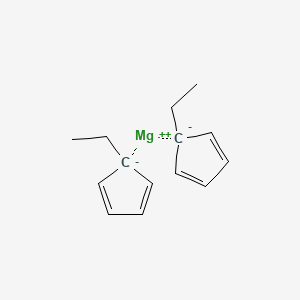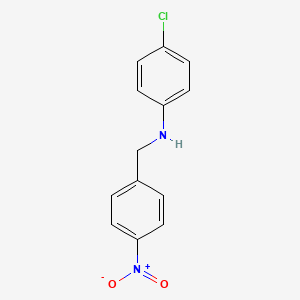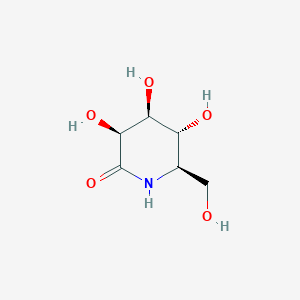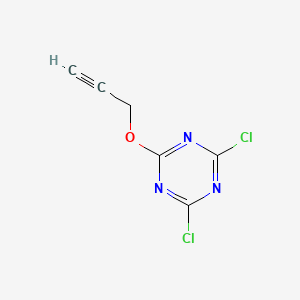
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two ethylcyclopentadienyl ligands bonded to a central magnesium atom. It is commonly used in various chemical applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium can be synthesized through the reaction of ethylcyclopentadiene with magnesium in the presence of a suitable solvent . The reaction typically involves the following steps:
- Dissolution of magnesium in anhydrous tetrahydrofuran (THF).
- Addition of ethylcyclopentadiene to the magnesium solution.
- Stirring the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and removal of the solvent under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Wirkmechanismus
The mechanism of action of bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium involves its ability to donate electrons and form coordination complexes with other molecules. The ethylcyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(isopropylcyclopentadienyl)magnesium
- Magnesium bis(1,4-di-t-butyl-1,4-diazabutadiene)
- Magnesium bromide ethyl etherate
- Magnesium oxide
Uniqueness
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C14H18Mg |
|---|---|
Molekulargewicht |
210.60 g/mol |
IUPAC-Name |
magnesium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
BCORMQMNAKCFOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)









![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)
